molecular formula C8H5Cl2FO2 B6356523 Methyl 2,5-dichloro-3-fluorobenzoate CAS No. 1538964-46-3

Methyl 2,5-dichloro-3-fluorobenzoate

Cat. No. B6356523
CAS RN: 1538964-46-3
M. Wt: 223.02 g/mol
InChI Key: DZWVFPHEKTTWTL-UHFFFAOYSA-N
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Description

“Methyl 2,5-dichloro-3-fluorobenzoate” is a chemical compound with the CAS Number: 1538964-46-3 . It has a molecular weight of 223.03 and its IUPAC name is this compound . The compound is solid in physical form .


Synthesis Analysis

The synthesis of similar compounds often involves diazotization . For instance, m-difluorobenzene can be synthesized via a continuous-flow double diazotization process . This method has been reported to yield m-Difluorobenzene with 85% total yield . The molar ratio of hydrochloric acid used in the process is reduced to 3.6 equivalent .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,1H3 . The InChI key is DZWVFPHEKTTWTL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Mechanism of Action

The mechanism of action of Methyl 2,5-dichloro-3-fluorobenzoate is not well understood, but it is believed to involve the formation of a reactive intermediate in the presence of a base. This intermediate is thought to be responsible for the halogenation of organic molecules, leading to the formation of various products.
Biochemical and Physiological Effects
This compound is believed to be relatively nontoxic and has not been found to be carcinogenic or mutagenic. However, it is known to be an irritant to skin and eyes and should be handled with caution. In addition, it has been found to have an inhibitory effect on certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

Methyl 2,5-dichloro-3-fluorobenzoate has several advantages for use in lab experiments, including its low cost, stability, and solubility in a variety of organic solvents. It is also relatively nontoxic and can be used in a wide range of experiments. However, it is important to note that this compound is an irritant and should be handled with caution.

Future Directions

Methyl 2,5-dichloro-3-fluorobenzoate has a wide range of applications and potential future directions. These include further research into its mechanism of action, its use in the synthesis of new organic compounds, and its potential use as a reagent in organic synthesis. In addition, further research into its biochemical and physiological effects could lead to new applications in the pharmaceutical and agrochemical industries. Finally, it could be used as a model compound for studying the effects of halogenation on organic molecules.

Synthesis Methods

Methyl 2,5-dichloro-3-fluorobenzoate can be synthesized by a variety of methods, including the reaction of 2,5-dichlorobenzoyl chloride and 3-fluorobenzaldehyde in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and the product is isolated and purified by recrystallization.

Scientific Research Applications

Methyl 2,5-dichloro-3-fluorobenzoate has been used in a wide range of scientific research applications, including as a substrate in enzyme kinetics studies, as a reagent in organic synthesis, and as a model compound for studying the effects of halogenation on organic molecules. It has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P305, P351, and P338 . The compound’s MSDS can be found here.

properties

IUPAC Name

methyl 2,5-dichloro-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWVFPHEKTTWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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